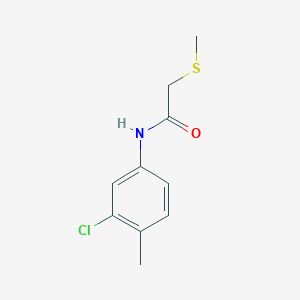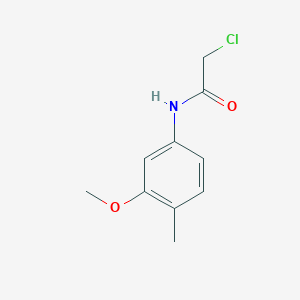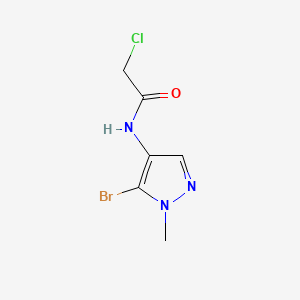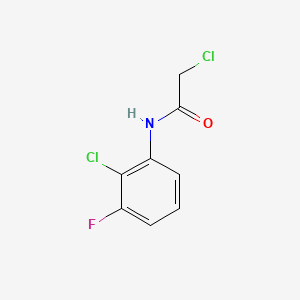
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been found to have potential anti-cancer properties. The compound was first identified in a high-throughput screen for inhibitors of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
Mécanisme D'action
The mechanism of action of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of BMI-1, a protein that plays a key role in the self-renewal and maintenance of cancer stem cells. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to therapy. 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to bind to the N-terminal domain of BMI-1 and disrupt its interaction with other proteins, leading to the inhibition of cancer stem cell growth and self-renewal.
Biochemical and Physiological Effects
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for clinical use. However, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to induce apoptosis in cancer cells, which may lead to the release of pro-inflammatory cytokines and other factors that could contribute to adverse effects. Further studies are needed to fully understand the biochemical and physiological effects of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, high yield, and low toxicity. However, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide is a relatively new compound, and its mechanism of action and potential off-target effects are not fully understood. In addition, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide may have limited solubility in some solvents, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide. One area of interest is the identification of biomarkers that could predict response to 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide therapy. Another area of interest is the development of combination therapies that could enhance the anti-tumor effects of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide and to identify potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide involves the reaction of 5-phenylfuran-2-carboxylic acid with tetrahydrofuran-2-methanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product. The synthesis of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth and self-renewal of cancer stem cells in vitro and in vivo. In preclinical studies, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has demonstrated efficacy against a variety of cancer types, including breast, lung, colon, and pancreatic cancer. 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(17-11-13-7-4-10-19-13)15-9-8-14(20-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSZTCBHKSXKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)



![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)

![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)


![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)

